![molecular formula C7H9N3O2S B070477 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163137-04-0](/img/structure/B70477.png)
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide, also known as MPTD, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. MPTD is a member of the thiadiazine family, which has been found to possess a range of biological activities, including antitumor, antifungal, and antibacterial effects. In
Mechanism of Action
The mechanism of action of 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is not yet fully understood. However, studies have shown that 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide may also exert its antifungal and antibacterial effects by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been found to have a range of biochemical and physiological effects. Studies have shown that 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has also been found to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane. In addition, 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been found to inhibit the growth of bacterial cells by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Advantages and Limitations for Lab Experiments
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has several advantages for lab experiments, including its easy synthesis and low cost. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide also possesses a wide range of biological activities, making it a versatile compound for scientific research. However, 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has some limitations in lab experiments, including its low solubility in water and its potential toxicity.
Future Directions
For the scientific research of 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide include exploring its potential as a therapeutic agent and investigating its mechanism of action in more detail.
Scientific Research Applications
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide possesses antitumor, antifungal, and antibacterial effects. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has also been found to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
properties
CAS RN |
163137-04-0 |
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Molecular Formula |
C7H9N3O2S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
4-methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H9N3O2S/c1-10-5-9-13(11,12)7-6(10)3-2-4-8-7/h2-4,9H,5H2,1H3 |
InChI Key |
KEUIWYSBVWTQJP-UHFFFAOYSA-N |
SMILES |
CN1CNS(=O)(=O)C2=C1C=CC=N2 |
Canonical SMILES |
CN1CNS(=O)(=O)C2=C1C=CC=N2 |
synonyms |
2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-4-methyl-,1,1-dioxide(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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